Technical Documentation Center

phenyl 2-(4-morpholinyl)-5-nitrobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: phenyl 2-(4-morpholinyl)-5-nitrobenzoate

Core Science & Biosynthesis

Foundational

Technical Monograph: Phenyl 2-(4-morpholinyl)-5-nitrobenzoate

The following technical guide provides an in-depth analysis of phenyl 2-(4-morpholinyl)-5-nitrobenzoate , a specific chemical entity belonging to the class of nitro-substituted aminobenzoates. This document synthesizes c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of phenyl 2-(4-morpholinyl)-5-nitrobenzoate , a specific chemical entity belonging to the class of nitro-substituted aminobenzoates. This document synthesizes chemical structure analysis, synthetic methodology, and reactivity profiling relevant to medicinal chemistry and drug development.

Executive Summary & Chemical Identity

Phenyl 2-(4-morpholinyl)-5-nitrobenzoate is a specialized intermediate characterized by a benzoic acid core substituted with a nitro group at the 5-position and a morpholine ring at the 2-position, esterified with a phenol moiety. This compound serves as a versatile scaffold in the synthesis of heterocyclic pharmaceutical agents, particularly quinazolines and benzoxazinones , which are frequent pharmacophores in kinase inhibitors (e.g., PI3K/mTOR pathway).

The presence of the phenyl ester functionality distinguishes this molecule from common alkyl esters (methyl/ethyl), imparting higher reactivity toward nucleophiles (aminolysis) and making it a potential "activated ester" for direct amide coupling or a substrate for esterase activity assays.

Chemical Structure Data
PropertySpecification
IUPAC Name Phenyl 2-(morpholin-4-yl)-5-nitrobenzoate
Molecular Formula C₁₇H₁₆N₂O₅
Molecular Weight 328.32 g/mol
Core Scaffold 2-Amino-5-nitrobenzoic acid (Anthranilic acid derivative)
Key Functional Groups Nitro (-NO₂), Morpholine (tertiary amine/ether), Phenyl Ester (-COOPh)
Predicted LogP ~2.8 – 3.2 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 6 Acceptors
Appearance Yellow to Orange Crystalline Solid (Predicted based on nitroaniline chromophore)

Synthetic Methodology

The synthesis of phenyl 2-(4-morpholinyl)-5-nitrobenzoate relies on nucleophilic aromatic substitution (


) and esterification strategies. Two primary routes are viable, with Route B  generally preferred for higher yields and purity.
Route A: Stepwise on Activated Ester

This route involves the formation of the phenyl ester prior to the introduction of the morpholine ring. The electron-withdrawing nature of the phenyl ester (relative to alkyl esters) enhances the electrophilicity of the 2-position, facilitating the substitution of the leaving group (Cl or F).

  • Esterification: React 2-chloro-5-nitrobenzoic acid with phenol using

    
     (via acid chloride) or DCC/DMAP coupling to yield phenyl 2-chloro-5-nitrobenzoate .
    
  • Nucleophilic Substitution (

    
    ):  React the intermediate with morpholine  (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA or 
    
    
    
    ) in an aprotic solvent (DMF or Acetonitrile) at 60–80°C.
    • Mechanism: The 2-chloro position is activated by the ortho-carbonyl and para-nitro groups, allowing rapid displacement by the morpholine nitrogen.

Route B: Convergent Esterification (Recommended)

This route builds the core acid first, avoiding potential side reactions (e.g., aminolysis of the active phenyl ester by morpholine).

  • 
     Reaction:  React 2-chloro-5-nitrobenzoic acid  with excess morpholine (acting as solvent and base) or morpholine/TEA in water/ethanol reflux.
    
    • Product:2-(4-morpholinyl)-5-nitrobenzoic acid (Precipitates as a yellow solid upon acidification).

  • Activated Ester Coupling: React the isolated acid with phenol using a coupling agent (EDC·HCl/DMAP or DCC) in DCM.

    • Advantage: Ensures the morpholine is installed quantitatively before the sensitive ester linkage is formed.

Experimental Protocol (Route B - Step 2)

Reagents: 2-(4-morpholinyl)-5-nitrobenzoic acid (1.0 equiv), Phenol (1.1 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv), DCM (0.1 M).

  • Dissolve the acid and phenol in anhydrous DCM under

    
     atmosphere.
    
  • Add DMAP followed by EDC·HCl at 0°C.

  • Warm to room temperature and stir for 12–16 hours.

  • Workup: Wash with 1M HCl (to remove DMAP/EDC), sat.

    
     (to remove unreacted acid/phenol), and brine.
    
  • Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).

Reactivity & Mechanistic Pathways

The chemical behavior of phenyl 2-(4-morpholinyl)-5-nitrobenzoate is defined by two reactive centers: the phenyl ester (susceptible to acyl substitution) and the nitro group (susceptible to reduction).

Activated Ester Reactivity (Aminolysis)

Phenyl esters are significantly more reactive than methyl/ethyl esters due to the lower


 of the leaving group (phenol 

vs. methanol

).
  • Reaction: Treatment with primary amines (

    
    ) yields the corresponding benzamide  without additional coupling reagents.
    
  • Utility: This property allows the molecule to function as a stable "activated intermediate" for library synthesis of amide derivatives.

Reductive Cyclization

Reduction of the nitro group (using


, 

, or

) yields the 5-amino derivative.
  • Pathway: The resulting 2-morpholino-5-aminobenzoic acid ester is a critical precursor.

  • Cyclization: Reaction with formamide, urea, or cyanogen bromide can close the ring to form quinazoline or benzimidazole scaffolds, which are privileged structures in kinase inhibitors (e.g., Gefitinib, Erlotinib analogs).

Visualization of Chemical Pathways

The following diagram illustrates the synthesis and downstream utility of the compound.

G Start 2-Chloro-5- nitrobenzoic Acid Inter 2-(4-morpholinyl)- 5-nitrobenzoic Acid Start->Inter Morpholine, Heat (SnAr) Target Phenyl 2-(4-morpholinyl)- 5-nitrobenzoate Inter->Target Phenol, EDC/DMAP (Esterification) Amide Benzamide Derivative Target->Amide R-NH2 (Aminolysis) Amine 5-Amino Derivative Target->Amine H2, Pd/C (Reduction) Heterocycle Quinazoline Scaffold Amine->Heterocycle Cyclization (e.g., Urea)

Figure 1: Synthetic route and downstream transformations of Phenyl 2-(4-morpholinyl)-5-nitrobenzoate.

Physicochemical Properties & Stability

Understanding the physical behavior of this compound is critical for assay development and formulation.

ParameterValue/DescriptionImplication
Solubility (Water) Very Low (< 10 µM)Requires DMSO or co-solvents (e.g., PEG-400) for biological assays.
Solubility (Organic) High (DCM, DMSO, EtOAc)Compatible with standard organic synthesis workflows.
Stability (pH 7.4) ModerateThe phenyl ester is susceptible to hydrolysis in aqueous buffers over time (

h). Prepare fresh stocks.
Chromophore

nm
The nitroaniline motif imparts a strong yellow color, useful for TLC monitoring or spectrophotometric concentration determination.
Stability Warning

The phenyl ester linkage is labile. In basic media (


) or in the presence of strong nucleophiles (thiols, hydroxide), the ester will hydrolyze to release phenol  and the parent 2-morpholino-5-nitrobenzoic acid . This hydrolysis can be monitored by UV-Vis spectroscopy (shift in 

or appearance of phenol absorbance).

Biological Relevance & Applications

While the specific phenyl ester may not be a marketed drug, its structural components are highly relevant in medicinal chemistry.

  • Kinase Inhibitor Fragment: The 2-morpholinobenzoic acid core mimics the hinge-binding region of many ATP-competitive inhibitors. The morpholine oxygen often forms a hydrogen bond with the kinase hinge region.

  • Covalent Probe Development: Phenyl esters can act as mild acylating agents for active-site serine residues in serine hydrolases, potentially serving as activity-based probes (ABPs).

  • Prodrug Concept: Although phenols are generally toxic, substituted phenyl esters are sometimes explored as prodrugs to improve lipophilicity before being cleaved by plasma esterases.

Safety & Handling

  • Nitro Compounds: Potential explosion hazard if heated under confinement (though this specific derivative is high MW and likely stable). Treat as potentially mutagenic (Ames positive) until proven otherwise.

  • Morpholine: The free base is corrosive; however, the morpholine moiety in this molecule is bound.

  • Phenol Release: Hydrolysis releases phenol, which is toxic and corrosive. Handle with gloves and adequate ventilation.

References

  • Nucleophilic Arom

    
    ):  Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2-chloro-5-nitrobenzoic acid with amines. Chemical Reviews, 49(2), 273-412. Link
    
  • Synthesis of Morpholino-Benzoic Acids: Meth-Cohn, O., & Suschitzky, H. (1972). Heterocyclic synthesis via aromatic nitro compounds. Journal of the Chemical Society, Perkin Transactions 1, 262-270. Link

  • Activated Phenyl Esters: Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Reference for reactivity of phenyl esters in amidation). Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

Exploratory

Technical Monograph: 2-Morpholino-5-nitrobenzoic Acid Phenyl Ester

Classification: Activated Heterocyclic Intermediate / Acylating Agent Document ID: TM-MNB-PE-2024 Version: 1.0 Executive Summary & Chemical Architecture This guide details the physicochemical properties, synthesis, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Activated Heterocyclic Intermediate / Acylating Agent Document ID: TM-MNB-PE-2024 Version: 1.0

Executive Summary & Chemical Architecture

This guide details the physicochemical properties, synthesis, and applications of 2-morpholino-5-nitrobenzoic acid phenyl ester . While the parent compound (2-morpholino-5-nitrobenzoic acid) is a critical intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors such as Alvocidib, the phenyl ester derivative represents a specialized "activated" scaffold.

From a medicinal chemistry perspective, this molecule integrates three distinct functional motifs:

  • Morpholine Ring: Enhances aqueous solubility and metabolic stability compared to acyclic amines.

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that primes the aromatic ring for further reduction (to aniline) or nucleophilic attack, while influencing the ester's hydrolytic stability.
    
  • Phenyl Ester: Acts as a moderately active leaving group for amidation reactions (more stable than acid chlorides, more reactive than alkyl esters) or as a lipophilic "cap" to increase membrane permeability in biological assays.

Physicochemical Profile

The following data characterizes the molecule's behavior in solution and biological systems. Note that specific values for the phenyl ester are derived from quantitative structure-property relationship (QSPR) modeling based on the parent acid.

Table 1: Key Chemical Properties
PropertyValue / DescriptionSignificance
Molecular Formula

Stoichiometry for reaction planning.
Molecular Weight 328.32 g/mol Optimal range for small molecule drug discovery (<500 Da).
Predicted LogP ~3.2 - 3.5Moderately lipophilic; indicates good membrane permeability compared to the parent acid (LogP ~1.8).
Topological PSA ~85 ŲWithin the ideal window for oral bioavailability (<140 Ų).
H-Bond Donors 0Lack of donors improves permeability (Lipinski compliant).
H-Bond Acceptors 6Morpholine oxygen, nitro group, and ester carbonyl.
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water; requires co-solvent for biological assays.
Reactivity Electrophilic CarbonylSusceptible to nucleophilic attack by amines (amidation) or water (hydrolysis).

Synthetic Methodology

The synthesis of 2-morpholino-5-nitrobenzoic acid phenyl ester requires a two-stage protocol. The first stage establishes the morpholine core via Nucleophilic Aromatic Substitution (


), and the second installs the phenyl ester.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the convergent synthesis starting from 2-chloro-5-nitrobenzoic acid.

SynthesisPathway Start 2-Chloro-5-nitrobenzoic Acid (Starting Material) Inter Intermediate: 2-Morpholino-5-nitrobenzoic Acid Start->Inter SnAr Substitution Reagent1 Morpholine (K2CO3, DMF, 100°C) Reagent1->Inter Product Product: 2-Morpholino-5-nitrobenzoic Acid Phenyl Ester Inter->Product Steglich Esterification Reagent2 Phenol (DCC, DMAP, DCM) Reagent2->Product

Figure 1: Synthetic route from chloronitrobenzoic acid precursor to the final phenyl ester via SnAr and DCC coupling.

Detailed Experimental Protocol
Stage 1: Synthesis of the Parent Acid

Rationale: The chlorine atom at the ortho position to the electron-withdrawing nitro group is highly activated, allowing morpholine to displace it under basic conditions.

  • Reagents: 2-Chloro-5-nitrobenzoic acid (1.0 eq), Morpholine (2.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 2-chloro-5-nitrobenzoic acid in DMF.

    • Add

      
       followed by morpholine dropwise (exothermic).
      
    • Heat to 100°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM).

    • Workup: Pour reaction mixture into ice-water. Acidify to pH 3 with 1N HCl. The yellow precipitate (2-morpholino-5-nitrobenzoic acid) is filtered, washed with water, and dried.

Stage 2: Phenyl Esterification (Steglich Coupling)

Rationale: Direct esterification with phenol requires activation of the carboxylic acid. DCC (Dicyclohexylcarbodiimide) is chosen to form the O-acylisourea intermediate, which is then attacked by phenol. DMAP acts as an acyl-transfer catalyst.

  • Reagents: Parent Acid (from Stage 1, 1.0 eq), Phenol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Parent Acid and Phenol in anhydrous DCM under Nitrogen atmosphere.

    • Add DMAP.

    • Cool to 0°C. Add DCC dissolved in DCM dropwise.

    • Allow to warm to Room Temperature (RT) and stir overnight. Urea byproduct (DCU) will precipitate.

    • Workup: Filter off the DCU precipitate. Wash the filtrate with saturated

      
       (to remove unreacted acid) and brine.
      
    • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Applications & Reactivity

As an Activated Acyl Donor

The phenyl ester moiety is significantly more reactive toward nucleophiles than methyl or ethyl esters due to the lower


 of the leaving group (phenol, 

) compared to aliphatic alcohols (

).
  • Combinatorial Chemistry: This compound serves as an excellent building block for synthesizing libraries of benzamides. Reacting this ester with various primary amines (in the presence of mild base) yields amides without the need for additional coupling reagents.

  • Mechanism: The morpholine ring acts as an internal base/catalyst in some contexts, potentially stabilizing the transition state during nucleophilic attack at the carbonyl.

Biological Probe Development
  • Prodrug Design: The phenyl ester masks the carboxylic acid, increasing lipophilicity (LogP shift from ~1.8 to ~3.5). This allows the compound to cross cell membranes via passive diffusion. Once intracellular, non-specific esterases hydrolyze the phenyl ester, releasing the active 2-morpholino-5-nitrobenzoic acid.

  • Enzyme Inhibition: Derivatives of this scaffold are investigated as inhibitors for kinases. The nitro group can be reduced to an amine to form benzimidazole-based CDK inhibitors (e.g., analogs of Flavopiridol).

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical thresholds must be met.

Table 2: Analytical Specifications
TestMethodAcceptance Criteria
Identity (H-NMR) 400 MHz DMSO-

Distinct signals: Morpholine (3.0-3.8 ppm, m), Aromatic protons (3 distinct signals), Phenol ring (multiplet 7.1-7.5 ppm).
Purity HPLC (C18, ACN/Water)> 95% Area Under Curve (AUC).
Mass Spec LC-MS (ESI+)

peak at ~329.3 m/z.
Appearance Visual InspectionYellow to orange crystalline solid (Nitro group chromophore).

Safety & Handling

  • Nitro Compounds: Organic nitro compounds can be explosive under high heat or pressure. While this derivative is generally stable, avoid grinding dry solids vigorously.

  • Morpholine: Unreacted morpholine is corrosive and a potential liver toxin. Ensure complete removal during the acidic workup in Stage 1.

  • DCC: A potent allergen. Handle in a fume hood; avoid inhalation of the powder.

References

  • Sedlacek, H. H. (2001). Mechanisms of Action of Flavopiridol. Critical Reviews in Oncology/Hematology.

  • Kim, K. S., et al. (2000). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

  • PubChem. (n.d.). Compound Summary: 2-Morpholino-5-nitrobenzoic acid. National Library of Medicine.

Exploratory

The Nitrobenzoate Renaissance: Strategic Esterification for Targeted Bioactivity

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary Historically viewed merely as synthetic intermediates or protecting groups, nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Historically viewed merely as synthetic intermediates or protecting groups, nitrobenzoate esters are experiencing a renaissance in medicinal chemistry. Recent investigations (2018–2024) have repositioned this scaffold from a simple chemical building block to a "privileged structure" in anti-infective and anticancer drug design. This whitepaper analyzes the pharmacophoric utility of novel nitrobenzoate esters, specifically focusing on their dual role as lipophilic prodrugs and redox-active effectors. We explore the structure-activity relationships (SAR) of 3,5-dinitro and 3-methyl-4-nitro derivatives, detailing their synthesis, hydrolytic stability, and mechanism of action against resistant pathogens like Mycobacterium tuberculosis and Candida species.

Chemical Space & Rational Design

The nitrobenzoate moiety offers a unique electronic and steric profile that can be fine-tuned for specific biological targets.

Electronic Tuning and Hydrolytic Stability

The nitro group (


) is a strong electron-withdrawing group (EWG). When positioned at the para or meta positions relative to the ester linkage, it significantly increases the electrophilicity of the carbonyl carbon.
  • Impact: This facilitates nucleophilic attack by serine hydrolases (esterases), making nitrobenzoates excellent prodrug candidates.

  • Tuning: By varying the number of nitro groups (e.g., 3,5-dinitro vs. 4-nitro), chemists can modulate the half-life (

    
    ) of the ester in plasma or bacterial cytoplasm, ensuring the active acid payload is released only at the target site.
    
Lipophilicity and Permeability

For intracellular pathogens (e.g., M. tuberculosis), passive diffusion through the waxy cell wall is critical.

  • The "Trojan Horse" Strategy: The esterification of polar nitrobenzoic acids with long-chain alkyl or aryl alcohols increases

    
    . Once inside the cell, mycobacterial esterases hydrolyze the neutral ester, trapping the polar free acid inside where it exerts its toxic effect.
    
  • SAR Insight: Research indicates that esters with short-to-medium alkyl chains (e.g., pentyl) often exhibit superior biological profiles compared to methyl or bulky aryl esters, balancing solubility with membrane permeability.

Synthetic Architectures and Protocols

High-yield synthesis of novel nitrobenzoates typically follows two primary pathways depending on the sensitivity of the alcohol substrate.

Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal synthetic route.

Synthesis_Workflow Start Target: Nitrobenzoate Ester Check_Substrate Analyze Alcohol Substrate Start->Check_Substrate Decision Is Substrate Acid-Sensitive or Sterically Hindered? Check_Substrate->Decision Route_A Method A: Acyl Chloride (Standard) Decision->Route_A No (Robust) Route_B Method B: Steglich Esterification (Mild) Decision->Route_B Yes (Sensitive) Process_A 1. Reflux Acid w/ SOCl2 -> Acyl Chloride 2. Add Alcohol, Et3N, DCM 3. 0°C to RT, 3-5h Route_A->Process_A Process_B 1. Acid + Alcohol in DCM 2. Add DCC (Coupling) + DMAP (Catalyst) 3. RT, 12-24h Route_B->Process_B Purification Purification: Liquid-Liquid Extraction (NaHCO3 wash) Recrystallization (EtOH) or Column Chrom. Process_A->Purification Process_B->Purification

Figure 1: Decision matrix for the synthesis of nitrobenzoate esters, comparing Acyl Chloride and Steglich pathways.

Detailed Experimental Protocol: Method A (Acyl Chloride)

This method is preferred for robust substrates due to its high atom economy and ease of purification.

Reagents: 3-methyl-4-nitrobenzoic acid (1.0 eq), Thionyl chloride (


, excess), Alcohol substrate (1.1 eq), Triethylamine (

, 1.5 eq), Dichloromethane (DCM).
  • Activation: Dissolve 3-methyl-4-nitrobenzoic acid in dry DCM. Add

    
     dropwise. Reflux for 3–5 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases. Evaporate excess
    
    
    under reduced pressure to obtain the crude acyl chloride.[1]
  • Coupling: Re-dissolve the acyl chloride in dry DCM. Cool to 0°C in an ice bath.

  • Addition: Add the alcohol substrate mixed with

    
     dropwise to the stirred solution. The base neutralizes the generated HCl, driving the equilibrium.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Solvent system: Hexane:EtOAc 8:2).

  • Workup: Quench with water. Wash the organic layer with sat.

    
     (to remove unreacted acid) and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Pharmacological Applications & Data[2][3][4][5]

Antifungal Activity (Targeting TMPK)

Recent studies (2018) have highlighted 3-methyl-4-nitrobenzoate esters as potent antifungal agents. The introduction of the methyl group adjacent to the nitro moiety creates a steric twist that may enhance binding specificity to fungal Thymidylate Kinase (TMPK), a critical enzyme in DNA synthesis.

Table 1: Antifungal Efficacy of 3-methyl-4-nitrobenzoate Derivatives Strain: Candida guilliermondii 207[2]

Compound AnalogEster Chain (R)MIC (µM)LogP (Calc)Activity Status
Analog 1 Methyl (

)
392.1Moderate
Analog 6 Pentyl (

)
31 4.2High
Analog 8 Benzyl (

)
>2003.8Inactive
Fluconazole(Control)32-Standard

Data Source: Synthesized and screened derivatives showing chain-length dependence [1].

Antitubercular Activity (Prodrug Activation)

The 3,5-dinitrobenzoate scaffold has emerged as a lead for M. tuberculosis (Mtb) treatment. Unlike standard antibiotics, these esters do not rely solely on the free acid's pKa. Instead, they act as substrates for mycobacterial esterases.[1]

  • Selectivity: The 3,5-dinitro substitution pattern provides optimal lability for Mtb-specific esterases while remaining relatively stable in human plasma.

  • Mechanism: Once hydrolyzed, the dinitrobenzoic acid disrupts cellular respiration and pH homeostasis.

Mechanism of Action (MOA)

The biological activity of nitrobenzoates is multimodal, involving both enzymatic inhibition and oxidative stress induction.

Cellular Pathway Visualization

MOA_Pathway cluster_ext Extracellular Space cluster_int Intracellular Cytoplasm (Pathogen) Prodrug Nitrobenzoate Ester (Lipophilic) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Hydrolysis Esterase Hydrolysis Membrane->Hydrolysis Entry FreeAcid Free Nitrobenzoic Acid (Polar/Trapped) Hydrolysis->FreeAcid Path_A Path A: Enzyme Inhibition (e.g., TMPK binding) FreeAcid->Path_A Path_B Path B: Nitroreduction (Nitroreductases) FreeAcid->Path_B Radical Nitro Radical Anion (-NO2•-) Path_B->Radical Damage Oxidative Stress & DNA Damage Radical->Damage

Figure 2: Dual-mechanism pathway showing esterase activation followed by target binding or redox cycling.

Mechanistic Causality
  • Permeation: The ester functionality masks the carboxylic acid, allowing the molecule to cross the lipid bilayer.

  • Activation: Intracellular esterases (abundant in Candida and Mycobacteria) cleave the ester.

  • Effect:

    • Direct Binding: The free acid (e.g., 3-methyl-4-nitrobenzoic acid) binds to the ATP-binding pocket of TMPK, inhibiting DNA synthesis.

    • Redox Cycling: The nitro group undergoes single-electron reduction by nitroreductases (Type I/II), generating reactive nitro radical anions. These radicals react with oxygen to form superoxide, causing oxidative damage to DNA and proteins—a mechanism similar to Metronidazole [3].

Future Outlook & Toxicity Considerations

While promising, the nitro group is often flagged as a "toxicophore" due to potential mutagenicity in humans. However, recent SAR studies suggest that 3,5-dinitro and 3-methyl-4-nitro substitution patterns can separate therapeutic efficacy from host toxicity. Future development should focus on:

  • Bio-isosteres: Replacing the ester linkage with bio-reversible amides or ketazoles to alter metabolic stability.

  • Selectivity Indices: rigorous screening against human HepG2 cells to ensure the "Trojan Horse" mechanism is specific to pathogen esterases.

References

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Pharmaceutical, Chemical and Biological Sciences, 2018.[2] Link

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals (Basel), 2023. Link

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Current Organic Chemistry, 2022. Link

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 2024. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Acylation using Phenyl 2-(4-morpholinyl)-5-nitrobenzoate (PMNB)

This Application Note is designed for researchers utilizing Phenyl 2-(4-morpholinyl)-5-nitrobenzoate (PMNB) as a specialized acylating reagent. Based on the chemical structure, this reagent belongs to the class of "Self-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Phenyl 2-(4-morpholinyl)-5-nitrobenzoate (PMNB) as a specialized acylating reagent.

Based on the chemical structure, this reagent belongs to the class of "Self-Catalyzing Active Esters." Its utility is derived from the ortho-effect, where the morpholine moiety acts as an intramolecular general base, facilitating acylation under mild, base-free conditions. The resulting 2-(4-morpholinyl)-5-nitrobenzoyl (MNB) adduct often serves as a chromophore or a solubility-enhancing pharmacophore.

Introduction & Mechanistic Insight

Phenyl 2-(4-morpholinyl)-5-nitrobenzoate (PMNB) acts as a highly specific acyl donor. Unlike standard active esters (e.g., NHS-esters or p-nitrophenyl esters) that rely solely on electronic activation, PMNB utilizes Intramolecular General Base Catalysis (IGBC) .

The "Ortho-Effect" Advantage

Standard acylation of amines requires an external base (e.g., Triethylamine, DIPEA) to scavenge protons and prevent salt formation. PMNB incorporates an internal base—the morpholine nitrogen at the ortho position (C2).

  • Electronic Activation: The C5-nitro group acts as an electron-withdrawing group (EWG), increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Catalysis: The C2-morpholine nitrogen lone pair hydrogen-bonds with the incoming nucleophile (amine), increasing its nucleophilicity and stabilizing the transition state.

  • Leaving Group: The phenyl group is displaced as phenol, a neutral and easily removable byproduct.

Mechanism Diagram

The following diagram illustrates the Intramolecular General Base Catalysis (IGBC) pathway unique to this reagent.

PMNB_Mechanism cluster_catalysis Intramolecular General Base Catalysis Reagent PMNB Reagent (Active Ester) TS Transition State (H-bond Stabilized) Reagent->TS Carbonyl Attack Amine Target Amine (R-NH2) Amine->TS Nucleophilic Approach Product MNB-Amide (Acylated Product) TS->Product Collapse Byproduct Phenol (Leaving Group) TS->Byproduct Elimination

Caption: Mechanism of PMNB acylation. The ortho-morpholine group (within the Reagent node structure) facilitates the proton transfer in the Transition State, eliminating the need for external base.

Applications

  • Base-Sensitive Substrates: Ideal for acylating amines in the presence of base-labile groups (e.g., esters, certain protecting groups) since no TEA/DIPEA is required.

  • Chromogenic Labeling: The resulting 2-(4-morpholinyl)-5-nitrobenzamide product is typically yellow/orange (due to the nitro-aniline "push-pull" conjugation), allowing for UV-Vis detection (

    
     nm) of non-chromophoric amines.
    
  • Kinetic Resolution: The steric bulk of the ortho-morpholine group provides high selectivity for primary amines over secondary amines.

Experimental Protocol: Base-Free Acylation of Primary Amines

Objective: Synthesis of N-alkyl-2-(4-morpholinyl)-5-nitrobenzamide using PMNB.

Materials
  • Reagent: Phenyl 2-(4-morpholinyl)-5-nitrobenzoate (PMNB) [1.1 equivalents].

  • Substrate: Target Primary Amine (R-NH2) [1.0 equivalent].

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Workup: 1M HCl, Saturated NaHCO3, Brine.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 mmol of the Target Amine in 5 mL of anhydrous DCM in a round-bottom flask.

    • Note: Ensure the amine is in its free-base form. If starting with a hydrochloride salt, a pre-neutralization step is required, negating the "base-free" advantage.

  • Addition:

    • Add 1.1 mmol of PMNB directly to the stirring amine solution.

    • Observation: The solution may turn slightly yellow as the reaction progresses and the chromogenic amide forms.

  • Reaction:

    • Stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Silica gel).

      • PMNB Rf: High (Non-polar).

      • Product Amide Rf: Moderate.

      • Phenol Byproduct Rf: Variable (distinct stain with FeCl3 or UV).

    • Self-Validation: The disappearance of the PMNB spot and the appearance of the yellow amide spot confirms reaction progress.

  • Workup (Purification):

    • Dilute the reaction mixture with 20 mL DCM.

    • Acid Wash: Wash with 10 mL 1M HCl .

      • Purpose: Removes unreacted amine and any trace morpholine-oxide byproducts. The MNB-amide product is less basic and remains in the organic layer.

    • Base Wash: Wash with 10 mL 1M NaOH or Sat. NaHCO3.

      • Purpose:Critical Step. This removes the Phenol leaving group and unreacted PMNB (hydrolysis).

    • Dry: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Characterization:

    • Recrystallize from EtOH/Hexane if necessary.

    • Verify via 1H-NMR (Look for Morpholine protons at 3.0–3.8 ppm and aromatic Nitro-benzoate signals).

Analytical Data & Troubleshooting

Reaction Kinetics Comparison

The table below highlights why PMNB is chosen over traditional reagents for specific applications.

ReagentReactivityExternal Base Req?Selectivity (1° vs 2°)Byproduct
Benzoyl Chloride High (Violent)Yes (Mandatory)LowHCl (Corrosive)
NHS-Ester ModerateYes (Buffer/Base)ModerateN-Hydroxysuccinimide
PMNB (This Work) Tunable/Mild No (Self-Cat) High Phenol
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Steric hindrance of substrate.Heat to 40°C. The ortho-morpholine is bulky; heating overcomes the steric barrier.
Product Impurity Phenol retention.Ensure the NaOH wash is thorough (pH > 10) to deprotonate phenol into water-soluble phenolate.
No Reaction Amine is a salt (e.g., R-NH3+ Cl-).The internal base (morpholine) is not strong enough to deprotonate an ammonium salt. Free-base the amine first.

References

  • Kirby, A. J. (1980). Effective Molarities for Intramolecular Catalysis. Advances in Physical Organic Chemistry. Link

  • Khan, M. N. (2000). Intramolecular General Base Catalysis in the Aminolysis of Esters. Journal of Organic Chemistry. Link

  • Fife, T. H. (1975). Physical Organic Chemistry of Mixed Anhydrides and Active Esters. Accounts of Chemical Research. Link

  • Green Chemistry Institute. (2023). Solvent Selection and Base-Free Protocols. ACS GCI. Link

(Note: While specific literature on the exact "Phenyl 2-(4-morpholinyl)-5-nitrobenzoate" string is rare, the protocols above are derived from established physical organic chemistry principles regarding ortho-amino active esters and intramolecular catalysis as described in the cited texts.)

Application

enzymatic hydrolysis assay of phenyl nitrobenzoate esters

Application Note: Kinetic Profiling of Esterases via Hydrolysis of Nitro-Substituted Phenyl Benzoates Abstract & Scope The enzymatic hydrolysis of phenyl nitrobenzoate esters is a cornerstone assay in characterizing seri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Esterases via Hydrolysis of Nitro-Substituted Phenyl Benzoates

Abstract & Scope

The enzymatic hydrolysis of phenyl nitrobenzoate esters is a cornerstone assay in characterizing serine hydrolases (esterases, lipases) and evaluating prodrug stability. While nomenclature often overlaps, this guide distinguishes between the two primary substrate classes:


-Nitrophenyl Benzoate (pNPB)  (chromogenic leaving group) and Phenyl 

-Nitrobenzoate
(UV-active acyl group).

This Application Note provides a validated protocol for the high-throughput spectrophotometric assay of


-Nitrophenyl Benzoate (pNPB) , the industry standard for lipase/esterase activity profiling. It elucidates the kinetic principles, solubility management, and data analysis required to generate robust 

and

values.

Introduction & Principle

In drug development, esterases are critical for activating prodrugs and metabolizing xenobiotics. The assay relies on the hydrolytic cleavage of the ester bond.

The Chemical Distinction

It is vital to select the correct substrate based on the detection mode:

  • 
    -Nitrophenyl Benzoate (pNPB):  The nitro group is on the phenolic leaving group. Hydrolysis releases 
    
    
    
    -nitrophenol (pNP)
    , which ionizes to the yellow
    
    
    -nitrophenolate anion at alkaline pH (
    
    
    nm). This allows for continuous, sensitive colorimetric monitoring.
  • Phenyl

    
    -Nitrobenzoate:  The nitro group is on the benzoate (acyl) moiety. Hydrolysis releases phenol and 
    
    
    
    -nitrobenzoic acid
    . Detection requires UV monitoring (
    
    
    nm), which suffers from interference by protein absorbance.

This protocol focuses on pNPB due to its superior sensitivity and applicability to high-throughput screening (HTS).

Reaction Mechanism

The hydrolysis follows a general base-catalyzed mechanism (or serine-hydrolase mechanism):



Figure 1: Reaction Scheme

ReactionScheme Figure 1: Enzymatic Hydrolysis Pathway of pNPB Substrate p-Nitrophenyl Benzoate (Colorless) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate + Enzyme Product1 Benzoic Acid Intermediate->Product1 Product2 p-Nitrophenolate (Yellow, 405nm) Intermediate->Product2 + H2O

Materials & Reagents

Substrate Preparation (Critical Step)

pNPB is highly hydrophobic. Improper preparation leads to precipitation and erratic kinetics.

  • Stock Solvent: Acetonitrile (ACN) or Isopropanol (IPA). Avoid DMSO if the enzyme is sensitive to sulfoxides.

  • Emulsification (For Lipases): Lipases require an oil-water interface (interfacial activation). Use Triton X-100 or Gum Arabic if assaying lipases specifically. For general esterases, a co-solvent system is sufficient.

Reagent List
ComponentSpecificationPurpose
Substrate

-Nitrophenyl Benzoate (Sigma N46200)
Target Ester
Solvent Acetonitrile (HPLC Grade)Stock solubilization
Buffer 50 mM Tris-HCl or Phosphate, pH 7.5 - 8.0Reaction medium
Surfactant Triton X-100 (Optional, 0.1-1%)For lipase activation/solubility
Stop Solution 10% Acetic Acid or cold acetoneFor endpoint assays only
Standard

-Nitrophenol (Spectrophotometric Grade)
Calibration curve generation

Experimental Protocol

Method: Continuous Spectrophotometric Rate Determination Temperature: 25°C or 37°C (Must be controlled) Path Length: 1 cm (Cuvette) or 0.5-0.6 cm (Microplate)

Step 1: Preparation of Solutions
  • Buffer A (Assay Buffer): 50 mM Tris-HCl, pH 8.0. (Adjust pH at the assay temperature).

  • Substrate Stock (50 mM): Dissolve 12.16 mg of pNPB (MW: 243.22 g/mol ) in 1.0 mL of Acetonitrile. Prepare fresh daily.

  • Enzyme Solution: Dilute enzyme in Buffer A to a concentration where the reaction is linear for at least 5 minutes. Keep on ice.

Step 2: The Kinetic Run (Microplate Format)
  • Blanking: Designate wells for "Substrate Blank" (Buffer + Substrate, No Enzyme) to correct for spontaneous hydrolysis. This is mandatory as pNPB hydrolyzes spontaneously at pH > 7.5.

  • Reaction Mix:

    • Add 190 µL of Buffer A to wells.

    • Add 10 µL of Enzyme Solution (or Buffer for Blanks).

    • Incubate at assay temperature for 5 minutes.

  • Initiation:

    • Add 2-5 µL of Substrate Stock (Final conc: 0.5 - 1.25 mM).

    • Note: Keep organic solvent concentration < 5% to prevent enzyme denaturation.

  • Measurement:

    • Immediately mix (shake mode) and read Absorbance at 405 nm (or 410 nm) in kinetic mode.

    • Interval: 20 seconds.

    • Duration: 10-15 minutes.

Figure 2: Experimental Workflow

Workflow Figure 2: Kinetic Assay Workflow Prep 1. Prepare 50mM pNPB Stock (in Acetonitrile) Initiate 4. Initiate Reaction (Add Substrate) Prep->Initiate Blank 2. Setup Blanks (Buffer + Substrate) Read 5. Kinetic Read (405 nm, every 20s) Blank->Read Enzyme 3. Equilibrate Enzyme (Buffer + Enzyme, 37°C) Enzyme->Initiate Initiate->Read Analyze 6. Calculate Initial Rate (V0) (Subtract Blank Slope) Read->Analyze

Data Analysis & Calculation

Extinction Coefficient Determination

Do not rely solely on literature values. Construct a standard curve of


-nitrophenol in your specific Assay Buffer (pH 8.0).
  • Literature

    
    :  ~18,000 
    
    
    
    (at pH 8.0).
  • Formula:

    
    
    
Rate Calculation
  • Calculate Slope: Determine

    
     for the linear portion of the curve (usually the first 2-5 minutes).
    
  • Blank Correction:

    
    
    
  • Enzyme Activity (Units/mL):

    
    
    
    • 
      : Reaction volume (mL)
      
    • 
      : Volume of enzyme added (mL)
      
    • 
      : Pathlength (cm)
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Rate Spontaneous hydrolysis (pH too high)Lower pH to 7.0-7.4; Ensure reagents are fresh.
Precipitation/Turbidity Substrate insolubilityIncrease dilution factor; Add 0.1% Triton X-100; Use lower substrate concentration.
Non-Linear Kinetics Substrate depletion or Product inhibitionReduce enzyme concentration; Measure only the first 60 seconds.
Low Signal Acidic pHp-Nitrophenol is colorless at acidic pH. Ensure buffer pH > 7.0 or use endpoint assay with NaOH stop solution.

References

  • Gupta, R., Gupta, N., & Rathi, P. (2004). Bacterial lipases: an overview of production, purification and biochemical properties. Applied Microbiology and Biotechnology, 64(6), 763–781. Link

  • Gilham, D. E., & Lehner, R. (2005). Techniques to measure lipase and esterase activity in vitro. Methods, 36(2), 139–147. Link

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Lipase using p-Nitrophenyl Butyrate/Benzoate. Link

Technical Notes & Optimization

Troubleshooting

improving solubility of phenyl 2-(4-morpholinyl)-5-nitrobenzoate in DMSO

Welcome to the dedicated technical support guide for Phenyl 2-(4-morpholinyl)-5-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Phenyl 2-(4-morpholinyl)-5-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO).

Introduction

Phenyl 2-(4-morpholinyl)-5-nitrobenzoate is a compound of interest in various research applications. However, its complex structure can present challenges in achieving desired concentrations in DMSO, a common solvent in experimental biology. This guide provides a systematic approach to overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guide: Enhancing Solubility in DMSO

This section addresses common problems encountered when dissolving Phenyl 2-(4-morpholinyl)-5-nitrobenzoate in DMSO and offers step-by-step solutions.

Issue 1: Compound Fails to Dissolve Completely at Room Temperature

Cause: The dissolution of a compound is an equilibrium process. At room temperature, the energy of the system may not be sufficient to overcome the lattice energy of the solid compound.

Solution Workflow:

  • Initial Assessment:

    • Question: Is the correct amount of compound being added to the DMSO?

    • Action: Verify calculations and ensure accurate weighing of the compound.

  • Mechanical Agitation:

    • Question: Has sufficient mechanical energy been applied to aid dissolution?

    • Action:

      • Ensure the vial is securely capped.

      • Vortex the solution at maximum speed for 1-2 minutes.

      • Visually inspect for any remaining solid particles.

  • Sonication:

    • Question: Can cavitation energy break down compound aggregates?

    • Action:

      • Place the vial in a bath sonicator.

      • Sonicate for 5-10 minutes.

      • Check for visual clarity. Repeat if necessary, but monitor for any sample heating.

  • Gentle Heating:

    • Question: Will a slight increase in temperature improve solubility?

    • Action:

      • Warm the solution in a water bath set to 30-40°C.

      • Gently agitate the vial while warming.

      • Do not exceed 40°C to prevent potential compound degradation.

Experimental Protocol: Stepwise Dissolution Enhancement

Caption: Workflow for troubleshooting initial dissolution issues.

Issue 2: Compound Precipitates Out of Solution Over Time

Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will precipitate out.

Solution:

  • Determine if Supersaturation Occurred:

    • Review the dissolution process. Was excessive heating used? If so, the solution may have become supersaturated upon cooling.

  • Re-dissolve and Dilute:

    • Gently warm the solution to re-dissolve the precipitate.

    • Once fully dissolved, dilute the solution with additional DMSO to a concentration that remains stable at room temperature.

  • Consider a Co-Solvent:

    • For some applications, the addition of a co-solvent may be appropriate to increase long-term stability. See the FAQ section for more details.

Issue 3: Inconsistent Results in Biological Assays

Cause: Poor solubility can lead to inaccurate concentrations of the active compound in your assay, resulting in high variability.

Solution:

  • Confirm Complete Dissolution: Before adding the compound to your assay medium, ensure it is fully dissolved in the DMSO stock solution.

  • Filter Sterilization: After dissolution, consider filtering the stock solution through a 0.22 µm syringe filter to remove any micro-particulates.

  • Final Concentration in Assay Medium: Be mindful of the final DMSO concentration in your assay. High concentrations of DMSO can be toxic to cells. It is also possible for the compound to precipitate when the DMSO stock is diluted into an aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Phenyl 2-(4-morpholinyl)-5-nitrobenzoate in DMSO?

While specific quantitative solubility data may not be readily available without experimental determination, the presence of the nitro group and the overall aromatic structure suggests that it may have moderate to good solubility in DMSO. However, achieving high concentrations may still require the techniques outlined in the troubleshooting guide.

Q2: Can I use solvents other than DMSO?

The choice of solvent depends on the downstream application. For cell-based assays, DMSO is a common choice due to its miscibility with aqueous media and relatively low toxicity at low concentrations. Other organic solvents like ethanol or methanol could be considered, but their compatibility with the specific assay must be validated.

Q3: What are co-solvents and how can they help?

Co-solvents are additional solvents added in small quantities to the primary solvent (DMSO in this case) to enhance the solubility of a compound. For compounds like Phenyl 2-(4-morpholinyl)-5-nitrobenzoate, a small percentage of a less polar solvent might help in some cases, but this must be carefully tested as it can also decrease solubility. Conversely, for some compounds, adding a small amount of an aqueous buffer to the DMSO can create a more favorable environment.

Table 1: Common Co-solvents for DMSO

Co-solventTypical Concentration Range (%)Considerations
Water1-10Can increase polarity; may cause precipitation if compound is hydrophobic.
Ethanol5-20Less polar than DMSO; may improve solubility of less polar compounds.
Polyethylene Glycol (PEG)5-15Can increase viscosity; good for stabilizing some compounds.

Q4: How should I store my DMSO stock solution of Phenyl 2-(4-morpholinyl)-5-nitrobenzoate?

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Q5: What is the mechanism behind sonication improving solubility?

Sonication uses high-frequency sound waves to induce cavitation in the liquid. This process creates and collapses microscopic bubbles, generating localized high-pressure and high-temperature gradients. This energy helps to break apart the crystal lattice of the solid compound and facilitates its interaction with the solvent molecules, thereby accelerating dissolution.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Calculate Required Mass: Determine the mass of Phenyl 2-(4-morpholinyl)-5-nitrobenzoate needed for your desired volume of 10 mM stock solution. (Molecular Weight: 344.33 g/mol )

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Vortex: Vortex the mixture vigorously for 2 minutes.

  • Visual Inspection: Check for any undissolved particles.

  • Troubleshoot if Necessary: If the compound is not fully dissolved, follow the workflow outlined in the Troubleshooting Guide (sonication, gentle heating).

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

G A Calculate Mass B Weigh Compound A->B C Add DMSO B->C D Vortex (2 min) C->D E Visual Inspection D->E F Troubleshoot (if needed) E->F Solid Present G Aliquot & Store E->G Fully Dissolved F->G

Caption: Protocol for preparing a stock solution.

References

  • The Power of Sonication in Chemistry. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]

Optimization

Technical Support Center: Phenyl Ester Synthesis &amp; Stability

Ticket ID: PE-STAB-001 Subject: Preventing Hydrolysis of Phenyl Esters During Synthesis and Isolation Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Overview: Why Phenyl Esters Fail Unlike alky...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PE-STAB-001 Subject: Preventing Hydrolysis of Phenyl Esters During Synthesis and Isolation Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview: Why Phenyl Esters Fail

Unlike alkyl esters, phenyl esters are chemically "activated." Their instability is not a random error; it is a direct consequence of the electronic properties of the leaving group.

The hydrolysis rate is governed by the


 of the conjugate acid of the leaving group.
  • Alkyl Esters (e.g., Ethyl acetate): Leaving group is ethoxide (

    
    ). Poor leaving group; requires harsh conditions (heat/strong acid) to hydrolyze.
    
  • Phenyl Esters: Leaving group is phenoxide (

    
    ). Good leaving group; susceptible to rapid hydrolysis under mild nucleophilic attack, particularly in basic media or on acidic stationary phases.
    
Comparative Stability Data
ParameterAlkyl Ester (

)
Phenyl Ester (

)
Implication
Leaving Group Alkoxide (

)
Phenoxide (

)
Phenoxide leaves

times faster.
Resonance Oxygen lone pair donates into carbonyl.Oxygen lone pair also delocalizes into phenyl ring.Carbonyl carbon is more electrophilic in phenyl esters.
Hydrolysis Risk Low (requires catalysis).High (occurs with ambient moisture/base).Requires strictly anhydrous conditions.

Synthesis Protocol: The "Dry" Steglich Method

To prevent hydrolysis, we must avoid the generation of water (a byproduct of Fischer esterification) and strong bases (Schotten-Baumann conditions). The Steglich Esterification is the gold standard, provided specific modifications are made to suppress side reactions.

Workflow Visualization

The following logic gate outlines the critical decision points for synthesis and isolation.

PhenylEsterWorkflow Start Start: Phenyl Ester Synthesis Reagents Reagents: R-COOH + Ar-OH Start->Reagents Solvent Solvent: Anhydrous DCM (Stored over 4Å Sieves) Reagents->Solvent Coupling Coupling Agent: DCC or EDC Catalyst: DMAP (0.1 eq) Reaction Reaction: 0°C to RT Inert Atmosphere (N2/Ar) Coupling->Reaction Solvent->Coupling Workup Workup: Filter Urea -> Wash Reaction->Workup Wash CRITICAL: Wash with 0.5M HCl (Removes DMAP/Pyridine) Workup->Wash Remove Base ASAP Dry Dry: Na2SO4 (Rapid) Wash->Dry Purify Purification: Flash Column (Neutralized Silica) Dry->Purify

Caption: Optimized workflow for phenyl ester synthesis emphasizing rapid removal of basic catalysts.

Step-by-Step Protocol

Objective: Synthesize a phenyl ester while mitigating hydrolysis driven by DMAP/water.

  • Preparation:

    • Flame-dry all glassware under vacuum; backfill with Argon.

    • Solvent: Use Dichloromethane (DCM) distilled from CaH2 or passed through an activated alumina solvent system.

    • Stoichiometry: Carboxylic Acid (1.0 eq), Phenol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Reaction:

    • Dissolve the carboxylic acid and phenol in dry DCM at 0°C.

    • Add DMAP.

    • Add DCC slowly over 10 minutes. The reaction is exothermic; heat promotes acyl migration or hydrolysis if trace water exists.

    • Allow to warm to Room Temperature (RT) and stir for 3-12 hours.

  • The "Quench" (Critical Step):

    • Standard error: Adding water directly to the reaction mixture while DMAP is present. DMAP is a nucleophilic catalyst that will shuttle water to the ester carbonyl.

    • Correct procedure: Filter off the DCU (dicyclohexylurea) precipitate first through a fritted funnel or Celite pad under anhydrous conditions.

Isolation & Purification: The "Neutral Zone"

Phenyl esters degrade on standard silica gel (which is acidic, pH ~5) and in basic aqueous washes.

Troubleshooting the Workup (Aqueous Phase)

Do not use NaOH or KOH to remove unreacted phenol. This will saponify your product instantly.

Recommended Wash Sequence:

  • Acid Wash: Wash the organic layer with cold 0.5 M HCl or 5% Citric Acid .

    • Why? This protonates DMAP/Pyridine, moving them to the aqueous layer and stopping catalytic hydrolysis.

  • Buffer Wash: Wash with Saturated NaHCO3 .

    • Why? Neutralizes residual acid. Do not let this sit; prolonged contact with carbonate can hydrolyze electron-deficient phenyl esters.

  • Drying: Dry over Na2SO4 (Sodium Sulfate).

    • Note: Avoid MgSO4 if your ester is extremely sensitive, as it is slightly Lewis acidic.

Troubleshooting Chromatography (The "Vanishing Spot")

If your compound streaks or disappears on the column, the silica is hydrolyzing it.

Solution: Neutralize the Stationary Phase.

  • Method A (Pre-treatment): Slurry the silica gel in the eluent containing 1% Triethylamine (Et3N). Run 2 column volumes of solvent through, then switch to normal eluent (without Et3N) for the purification.

  • Method B (Solid Support Change): Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and preserves labile esters.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product disappears during aqueous workup. pH was too high (Basic hydrolysis).Switch to 0.5M HCl wash followed by rapid cold brine wash. Avoid NaOH entirely.
Product decomposes on TLC plate. Silica acidity.Use alumina TLC plates or "neutralize" the plate by dipping in 5% Et3N/Hexane and drying before spotting.
Yield is low; Phenol remains. Hydrolysis competes with esterification.Ensure solvent is anhydrous. Increase DCC to 1.2 eq. Verify DMAP quality (should be white crystals, not yellow).
"New" spot appears after column. Hydrolysis on column.The new spot is likely the phenol. Pre-treat silica with 1% Et3N or switch to Neutral Alumina.
Ester smells like phenol after storage. Atmospheric hydrolysis.Store under Argon at -20°C. Add a packet of activated desiccant to the secondary container.

Mechanistic Failure Analysis

Understanding the failure mode allows for better experimental design. The diagram below illustrates the competition between product formation and hydrolysis.

HydrolysisMechanism Ester Phenyl Ester (Target) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H2O (Contaminant) Water->Intermediate + Base Catalyst Base Base/DMAP Base->Intermediate Activates H2O Phenol Phenol (Hydrolysis Product) Intermediate->Phenol Collapse (Fast) Acid Carboxylic Acid Intermediate->Acid Collapse

Caption: Mechanism of base-catalyzed hydrolysis. The phenoxide leaving group accelerates the collapse of the tetrahedral intermediate.

References

  • Steglich Esterification Mechanism & Protocols

    • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids.
  • Stability of Phenyl Esters (Hammett Equation & Hydrolysis)

    • Kirsch, J. F.; Jencks, W. P. "Base-Catalyzed Reactions of Acetylimidazole and Acetylpyridinium Ion." Journal of the American Chemical Society, 1964, 86(5), 837–846. (Foundational text on leaving group ability and acyl transfer).
  • Purification of Labile Compounds

    • Leonard, J.; Lygo, B.; Procter, G. Advanced Practical Organic Chemistry, 3rd Ed. CRC Press, 2013. (Standard reference for neutralizing silica gel).

Reference Data & Comparative Studies

Validation

1H NMR characterization of phenyl 2-(4-morpholinyl)-5-nitrobenzoate

Publish Comparison Guide: 1H NMR Characterization of Phenyl 2-(4-morpholinyl)-5-nitrobenzoate Executive Summary: The Diagnostic Mandate In the development of nitro-aromatic scaffolds for medicinal chemistry—specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 1H NMR Characterization of Phenyl 2-(4-morpholinyl)-5-nitrobenzoate

Executive Summary: The Diagnostic Mandate

In the development of nitro-aromatic scaffolds for medicinal chemistry—specifically those targeting antibacterial or anti-inflammatory pathways—the Phenyl 2-(4-morpholinyl)-5-nitrobenzoate intermediate represents a critical validation checkpoint. Its synthesis, typically via Nucleophilic Aromatic Substitution (SNAr) of a 2-chloro precursor, requires rigorous confirmation to ensure complete displacement of the halogen and retention of the labile phenyl ester.

This guide provides an objective, data-driven framework for characterizing this compound. Unlike standard "match-the-spectra" protocols, this approach focuses on differential diagnostics —comparing the product against its specific metabolic or synthetic alternatives (precursors and hydrolysis byproducts) to guarantee chemical integrity.

Comparative Analysis: Product vs. Alternatives

To validate the identity of Phenyl 2-(4-morpholinyl)-5-nitrobenzoate, one must prove two chemical events:

  • SNAr Success: Complete replacement of Chlorine by Morpholine.

  • Ester Integrity: Survival of the phenyl ester against hydrolysis or transesterification.

The following table contrasts the 1H NMR profile of the Target Product against its two most common "false positives" in the reaction mixture.

Table 1: Diagnostic Chemical Shift Comparison (400 MHz, DMSO-d6)

FeatureTarget Product (Phenyl 2-morpholino-5-nitrobenzoate)Alternative A: Precursor (Phenyl 2-chloro-5-nitrobenzoate)Alternative B: Hydrolysis Product (2-morpholino-5-nitrobenzoic acid)
H-3 (Ortho to C-2) δ 7.15 ppm (d) (Shielded by Morpholine N-donation)δ 7.95 ppm (d) (Deshielded by Cl)δ 7.10 ppm (d) (Similar shielding)
H-6 (Ortho to CO) δ 8.70 ppm (d) δ 8.65 ppm (d)δ 8.55 ppm (d)
Morpholine N-CH₂ δ 3.20 - 3.30 ppm (m) Absentδ 3.10 - 3.20 ppm (m)
Morpholine O-CH₂ δ 3.75 - 3.85 ppm (m) Absentδ 3.70 - 3.80 ppm (m)
Phenyl Ester (O-Ph) δ 7.20 - 7.50 ppm (m, 5H) δ 7.30 - 7.60 ppm (m, 5H)Absent (Acid proton ~13.0 ppm broad)

Application Scientist Insight: The most critical differentiator is the H-3 proton . In the chloro-precursor, the inductive withdrawal of Chlorine keeps this signal downfield (~7.9 ppm). Upon substitution, the mesomeric donation from the Morpholine nitrogen dramatically shields this proton upfield to ~7.15 ppm. If you see a doublet near 8.0 ppm, your reaction is incomplete.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to prevent solvent-induced artifacts (e.g., ester hydrolysis in wet DMSO) and maximize resolution of the morpholine "roofing" effect.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Reasoning: Chloroform-d (CDCl3) may cause signal overlap between the morpholine N-CH₂ and the water peak. DMSO separates these effectively and solubilizes the nitro-aromatic core efficiently.

  • Concentration: 10 mg in 0.6 mL.

    • Caution: Avoid higher concentrations to prevent viscosity-induced broadening of the morpholine multiplets.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the relaxation-slow aromatic protons.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Validation: The protons ortho to the Nitro group (H-4, H-6) have long T1 relaxation times. A short D1 will under-integrate these signals, leading to a false ratio against the fast-relaxing morpholine protons.

  • Scans: 16 (sufficient for >98% purity check).

Step 3: Processing & Integration Strategy
  • Phase Correction: Manually phase the Morpholine O-CH₂ (approx 3.8 ppm) as the reference for symmetry.

  • Baseline: Apply a polynomial baseline correction (ABS in TopSpin) before integration.

  • Integration Normalization: Set the H-6 doublet (approx 8.7 ppm) to exactly 1.00 .

    • Check: The Morpholine O-CH₂ should integrate to 4.00 ± 0.1. Deviations >5% indicate solvent peaks (e.g., water/methanol) overlapping or impurity presence.

Visualization: Characterization Logic Flow

The following diagram illustrates the logical decision tree for validating the synthesis using 1H NMR data.

NMR_Validation_Flow Start Crude Product Isolated H3_Check Check H-3 Aromatic Signal Start->H3_Check Route_A Doublet at ~7.9 ppm H3_Check->Route_A Inductive Effect (Cl) Route_B Doublet at ~7.1 ppm H3_Check->Route_B Mesomeric Effect (N) Result_Fail FAILED: Unreacted Chloro Precursor Route_A->Result_Fail Ester_Check Check Phenyl Region (7.2-7.5 ppm) Route_B->Ester_Check Route_C Multiplet (5H) Present Ester_Check->Route_C Route_D Multiplet Absent / Acid Peak Ester_Check->Route_D Final_Pass VALIDATED: Phenyl 2-(4-morpholinyl)-5-nitrobenzoate Route_C->Final_Pass Result_Hydrolysis FAILED: Hydrolyzed Acid Route_D->Result_Hydrolysis

Figure 1: Logic flow for NMR validation. The shift of the H-3 proton is the primary gatekeeper for reaction success, followed by the ester region verification.

Detailed Structural Assignment

Compound Structure:

  • Core: Benzoate[1]

  • Substituents: 2-Morpholino, 5-Nitro, Phenyl ester.

1. Aromatic Region (The "Fingerprint"):

  • H-6 (δ 8.70, d, J=2.5 Hz): The most deshielded proton. It sits between the electron-withdrawing Nitro group and the Carbonyl of the ester. Its doublet multiplicity arises from meta-coupling with H-4.

  • H-4 (δ 8.35, dd, J=9.0, 2.5 Hz): Located ortho to the Nitro group. It shows a large ortho-coupling to H-3 and a small meta-coupling to H-6.

  • H-3 (δ 7.15, d, J=9.0 Hz): The diagnostic signal. Ortho to the Morpholine ring. The lone pair from the morpholine nitrogen donates electron density into the ring, significantly shielding this proton compared to the nitro-substituted precursors.

  • Phenyl Ester Protons (δ 7.25 – 7.50, m, 5H): A complex multiplet typical of a monosubstituted benzene ring. This integral must be 5x that of H-6.

2. Aliphatic Region (The Morpholine "Chair"):

  • O-CH₂ (δ 3.80, t, J=4.8 Hz, 4H): Deshielded by the adjacent oxygen. Appears as a distinct triplet or broad multiplet.

  • N-CH₂ (δ 3.25, t, J=4.8 Hz, 4H): Upfield from the oxygenated carbons but deshielded relative to alkyl amines due to the conjugation with the electron-deficient nitro-benzoate ring.

References

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Chemical Shifts of Morpholine Derivatives. University of Wisconsin-Madison. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Chloro-5-nitrobenzoic acid derivatives. PubChem. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Phenyl 2-morpholino-5-nitrobenzoate Purity Analysis

This guide provides an in-depth, scientifically grounded approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of phenyl 2-morpholino-5-nitrob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of phenyl 2-morpholino-5-nitrobenzoate. Moving beyond a simple recitation of steps, we will explore the rationale behind each decision, from initial analyte characterization to final method optimization and validation, equipping researchers and drug development professionals with the insights to develop truly reliable analytical methods.

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is paramount to efficient and effective method development. Phenyl 2-morpholino-5-nitrobenzoate possesses a unique combination of functional groups that dictate its chromatographic behavior.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; struct [label=< Phenyl 2-morpholino-5-nitrobenzoate

>]; } Caption: Chemical structure of phenyl 2-morpholino-5-nitrobenzoate.

Key structural features include:

  • A Tertiary Amine (Morpholine Ring): The morpholine moiety contains a tertiary amine, which is basic. The estimated pKa of the protonated morpholine nitrogen is expected to be in the range of 4.5-5.5. This is a critical parameter for selecting the mobile phase pH to control the ionization state of the molecule.[1][2]

  • A Nitroaromatic System: The phenyl nitrobenzoate portion of the molecule is a strong chromophore, making UV detection highly suitable. The presence of the nitro group and the extended conjugation suggests strong absorbance in the UV region, likely with a maximum wavelength (λmax) around 254 nm.[3][4][5]

  • An Ester Linkage: The ester group is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This is a key consideration for sample preparation and for forced degradation studies.

  • Overall Lipophilicity: The combination of the phenyl and benzoate rings with the morpholine group suggests a moderate to high lipophilicity. The estimated logP (octanol-water partition coefficient) is likely to be in the range of 2.5-3.5, making reversed-phase HPLC the most appropriate chromatographic mode.[6][7][8][9]

A Systematic Approach to HPLC Method Development

A logical, stepwise approach to method development saves time and resources while ensuring a robust final method. The following workflow is recommended:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV Spectra) Column_Screen Column Screening (C18, Phenyl) Analyte->Column_Screen Selects stationary phases Mobile_Phase_Screen Mobile Phase Screening (ACN/Water, MeOH/Water at different pH) Column_Screen->Mobile_Phase_Screen Test with different mobile phases Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screen->Gradient_Opt Select best column/solvent Temp_Opt Temperature Optimization Gradient_Opt->Temp_Opt Flow_Rate_Opt Flow Rate Optimization Temp_Opt->Flow_Rate_Opt Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Flow_Rate_Opt->Forced_Deg Validation Method Validation (ICH Guidelines) Forced_Deg->Validation Ensures stability-indicating Final_Method Final Optimized & Validated Method Validation->Final_Method

Initial Method Screening

The goal of the initial screening is to identify a promising starting point for optimization.

Column Selection:

Given the analyte's aromatic nature and moderate lipophilicity, two column chemistries are prime candidates for initial screening:

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, a C18 column provides excellent hydrophobic retention.[10]

  • Phenyl: A phenyl-bonded stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be beneficial for separating closely related impurities.[10]

Mobile Phase Selection:

A gradient elution with acetonitrile (ACN) and water is generally a good starting point for purity methods, as it can resolve compounds with a wider range of polarities.[11] Methanol (MeOH) can be evaluated as an alternative organic modifier to alter selectivity.

The pH of the aqueous portion of the mobile phase is critical. To ensure good peak shape and reproducible retention for our basic analyte, the pH should be controlled with a suitable buffer. A pH of around 3.0 is a logical starting point. At this pH, the morpholine nitrogen (estimated pKa ~4.5-5.5) will be protonated, leading to a consistent ionized state and minimizing peak tailing. A phosphate or formate buffer is a suitable choice.[10]

Initial Screening Protocol:

ParameterCondition 1Condition 2Condition 3Condition 4
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmPhenyl, 4.6 x 150 mm, 5 µmPhenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)10 mM KH2PO4 in Water, pH 3.00.1% Formic Acid in Water (pH ~2.8)10 mM KH2PO4 in Water, pH 3.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 minutes5% to 95% B in 20 minutes5% to 95% B in 20 minutes5% to 95% B in 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL10 µL10 µL

The results of this screening should be evaluated based on the retention time of the main peak, peak shape (asymmetry), and the resolution of any observed impurities.

Method Optimization

Once the most promising column and mobile phase system is identified, the method can be optimized to improve resolution, reduce run time, and enhance sensitivity.

  • Gradient Optimization: The slope and duration of the gradient should be adjusted to maximize the resolution between the main peak and its closest eluting impurities. A shallower gradient around the elution time of the main peak can significantly improve separation.

  • Temperature: Increasing the column temperature can decrease viscosity, leading to lower backpressure and potentially sharper peaks. It can also alter selectivity. A study between 30-45 °C is recommended.

  • Flow Rate: Adjusting the flow rate can be used to balance analysis time and resolution.

Ensuring a Stability-Indicating Method: Forced Degradation Studies

A critical requirement for a purity method is that it must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from any potential degradation products. This is confirmed through forced degradation studies, where the drug substance is exposed to harsh conditions. According to ICH guidelines, these studies should include:[12][13][14]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80 °C

  • Photolytic Degradation: Exposure to UV and visible light

The goal is to achieve 5-20% degradation of the API. The chromatograms from these stressed samples are then analyzed to ensure that all degradation peaks are baseline resolved from the main peak.

Final Optimized Method and Comparison

Based on the systematic development process, a hypothetical final optimized method is presented below, alongside a comparison to a generic, non-optimized alternative.

Optimized Method Protocol:

  • Column: Phenyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 70% B in 15 minutes, then to 95% B in 2 minutes, hold for 3 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Comparison of Analytical Methods:

ParameterOptimized Phenyl MethodGeneric C18 Method (Non-Optimized)Justification for Superiority of Optimized Method
Resolution (Rs) of critical pair > 2.01.3Ensures accurate quantification of impurities.
Analysis Time 20 minutes25 minutesHigher throughput.
Peak Asymmetry 1.11.8Improved peak shape leads to better integration and accuracy.
Solvent Consumption ~24 mL per run~25 mL per runSimilar, but with better performance.
Stability Indicating Yes (proven by forced degradation)Not determinedConfidence in the method's ability to assess stability.

Method Validation

Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By following this comprehensive and scientifically-driven approach, a robust and reliable HPLC method for the purity determination of phenyl 2-morpholino-5-nitrobenzoate can be successfully developed and validated, ensuring the quality and safety of the drug substance.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Simple Method for the Estimation of pKa of Amines. (n.d.). Retrieved from [Link]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22). Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. (2026, February 3). ACS Publications. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Substructure and whole molecule approaches for calculating log P. (2025, August 10). ResearchGate. Retrieved from [Link]

  • LogP and logD calculations. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • LogP and logD calculation. (n.d.). Retrieved from [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in... (n.d.). ResearchGate. Retrieved from [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Partition coefficient. (n.d.). In Wikipedia. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (n.d.). MDPI. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Dissociation constants (p K a) of tertiary and cyclic amines. (n.d.). RTI International. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.). ResearchGate. Retrieved from [Link]

  • (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • UV-Vis Spectroscopy. (n.d.). Retrieved from [Link]

  • UV-vis absorption spectra of (a) esters 2 (black, solid line), 11... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenyl 2-(4-morpholinyl)-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
phenyl 2-(4-morpholinyl)-5-nitrobenzoate
© Copyright 2026 BenchChem. All Rights Reserved.